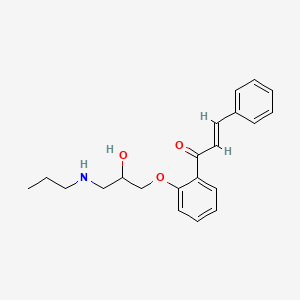![molecular formula C26H37NO14 B1148113 [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]ami CAS No. 80943-42-6](/img/new.no-structure.jpg)
[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]ami
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester is a complex organic compound. It is an intermediate in the synthesis of Pseudo Acarbose, a homolog of Acarbose, which is used in the treatment of diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester involves multiple steps. The starting materials typically include various acetylated sugars and cyclohexene derivatives. The reaction conditions often require the use of solvents such as chloroform, dichloromethane (DCM), and methanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops ensure high purity and quality of the final product. The production process involves strict control of reaction conditions and purification steps to achieve the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic routes .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its role as an intermediate in the synthesis of Pseudo Acarbose makes it particularly relevant for diabetes research .
Medicine
In medicine, [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester is used in the development of antidiabetic drugs. Its ability to inhibit certain enzymes involved in carbohydrate metabolism makes it a valuable therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals. Its synthesis and purification are critical steps in ensuring the quality and efficacy of the final products .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific enzymes involved in carbohydrate metabolism. By inhibiting these enzymes, it helps regulate blood sugar levels. The molecular targets include alpha-glucosidase and other related enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acarbose: A similar compound used in the treatment of diabetes.
Miglitol: Another antidiabetic drug with a similar mechanism of action.
Voglibose: A compound used to manage postprandial blood glucose levels.
Uniqueness
What sets [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester apart is its unique structure, which allows for specific interactions with target enzymes. This specificity enhances its efficacy and reduces potential side effects compared to other similar compounds .
Eigenschaften
CAS-Nummer |
80943-42-6 |
|---|---|
Molekularformel |
C26H37NO14 |
Molekulargewicht |
587.6 g/mol |
IUPAC-Name |
[(3S,4S,5S,6R)-4,5,6-triacetyloxy-3-[[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl]amino]cyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C26H37NO14/c1-11-20(23(39-15(5)31)25(41-17(7)33)26(34-8)36-11)27-19-9-18(10-35-12(2)28)21(37-13(3)29)24(40-16(6)32)22(19)38-14(4)30/h9,11,19-27H,10H2,1-8H3/t11-,19+,20-,21-,22+,23+,24+,25-,26+/m1/s1 |
InChI-Schlüssel |
ULVLSYOHFCNABW-JEQKWBDBSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)N[C@H]2C=C([C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)NC2C=C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






